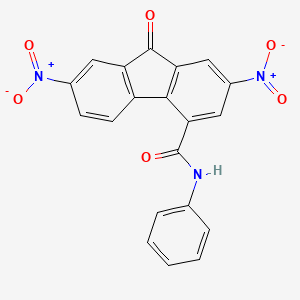![molecular formula C20H12ClFN2O2 B11541074 2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol](/img/structure/B11541074.png)
2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzoxazole ring, a fluorophenol group, and a chlorophenyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol typically involves a multi-step process:
Formation of Benzoxazole Ring: The initial step involves the synthesis of the benzoxazole ring. This can be achieved by reacting 2-aminophenol with 3-chlorobenzoyl chloride in the presence of a base such as pyridine.
Iminomethylation: The benzoxazole derivative is then subjected to iminomethylation. This involves the reaction with formaldehyde and a secondary amine, such as dimethylamine, to introduce the imino group.
Fluorination: The final step involves the introduction of the fluorophenol group. This can be done by reacting the intermediate compound with a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Quinones.
Reduction: Amines or alcohols.
Substitution: Substituted phenols or benzoxazoles.
Scientific Research Applications
2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its benzoxazole moiety.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to potential antimicrobial or anticancer effects. The fluorophenol group can enhance the compound’s binding affinity to proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol: Has a different position of the chlorine atom, potentially altering its properties.
2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-fluorophenol: Fluorine atom at a different position, affecting its electronic properties.
Uniqueness
2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol is unique due to the specific positioning of the fluorine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the benzoxazole ring makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H12ClFN2O2 |
|---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
2-[[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-fluorophenol |
InChI |
InChI=1S/C20H12ClFN2O2/c21-14-5-1-3-12(9-14)20-24-17-10-15(7-8-18(17)26-20)23-11-13-4-2-6-16(22)19(13)25/h1-11,25H |
InChI Key |
ULCOZDPCZNMVQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC=C4)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(2E)-2-benzylidenehydrazinyl]-1-ethyl-6-fluoro-4-oxo-N'-[(E)-phenylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B11540991.png)
![4-{[(3-Bromophenyl)carbamothioyl]oxy}-N-(4-iodophenyl)benzamide](/img/structure/B11540994.png)
![3-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11540996.png)
![2-methoxy-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11541000.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11541003.png)
![4-bromo-2-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11541015.png)
![2,2'-[benzene-1,4-diylbis(carbonylbenzene-4,1-diyl)]bis(5-nitro-1H-isoindole-1,3(2H)-dione)](/img/structure/B11541027.png)
![3-chloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzamide](/img/structure/B11541028.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B11541029.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11541030.png)
![2-{[(E)-(3-iodophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B11541052.png)

![4,4'-[benzene-1,3-diylbis(iminomethylylidene)]bis[2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11541059.png)

